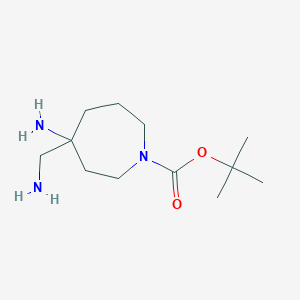![molecular formula C12H18N2O2 B14786261 Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-](/img/structure/B14786261.png)
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]-: is a compound with significant interest in the field of medicinal chemistry. It is known for its binding affinity and intrinsic activity at melatonin receptors, specifically MT1 and MT2 . This compound has been studied for its potential therapeutic applications due to its interaction with these receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- involves the reaction of 3-methoxyphenylmethylamine with acetic anhydride under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in the study of melatonin receptors, providing insights into receptor-ligand interactions and aiding in the design of new therapeutic agents .
Biology: In biological research, it serves as a tool to investigate the physiological roles of melatonin receptors in various tissues and organisms.
Medicine: Potential therapeutic applications include the development of drugs for sleep disorders, depression, and other conditions related to melatonin receptor dysfunction.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
Mechanism: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- exerts its effects by binding to melatonin receptors MT1 and MT2. This binding modulates the activity of these receptors, influencing various physiological processes such as sleep-wake cycles and mood regulation .
Molecular Targets and Pathways: The primary molecular targets are the MT1 and MT2 receptors. The compound’s interaction with these receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular activity and function.
Comparaison Avec Des Composés Similaires
- N-(2-methoxyphenyl)acetamide
- 2-(3-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
Uniqueness: Acetamide, N-[2-[(3-methoxyphenyl)methylamino]ethyl]- is unique due to its specific binding affinity and activity at melatonin receptors. This distinguishes it from other similar compounds that may not have the same receptor specificity or therapeutic potential .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
N-[2-[(3-methoxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-7-6-13-9-11-4-3-5-12(8-11)16-2/h3-5,8,13H,6-7,9H2,1-2H3,(H,14,15) |
Clé InChI |
MHNAKZLMEYQCQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
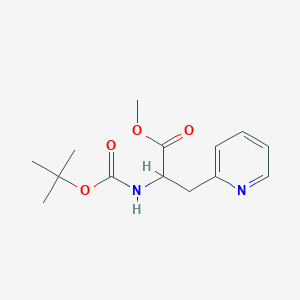
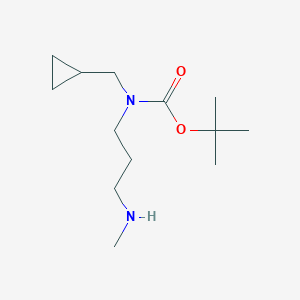
![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)


![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B14786213.png)
![Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate](/img/structure/B14786217.png)
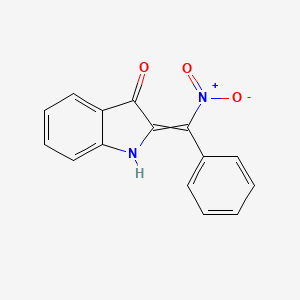
![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)
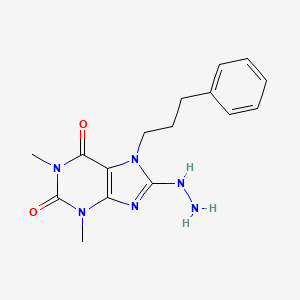
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
